2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a (4-chlorophenyl)ethenyl group at position 2 and a 4-(4-methoxybenzoyl)piperazin-1-yl moiety at position 3. The nitrile group at position 4 enhances its electronic properties, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-20-9-5-18(6-10-20)23(30)28-12-14-29(15-13-28)24-21(16-26)27-22(32-24)11-4-17-2-7-19(25)8-3-17/h2-11H,12-15H2,1H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWKCKZCSAURAH-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, 4-chlorobenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and substitution to form the final product. The reaction conditions often involve the use of solvents like methanol and reagents such as hydrazine, sodium hydroxide, and acetic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences:
The methoxybenzoyl group (electron-donating) in the target compound contrasts with the fluorobenzoyl groups (electron-withdrawing) in analogues, likely improving aqueous solubility but reducing membrane permeability .
Biological Implications :
Biological Activity
The compound 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile , often referred to as a derivative of oxazole, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom, contributing to its lipophilicity and biological activity.
- Piperazine moiety : Known for its role in enhancing pharmacological properties.
Research indicates that compounds similar to this oxazole derivative exhibit various mechanisms of action:
- Antitumor Activity : Various studies have shown that oxazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, they may act as inhibitors of protein kinases or modulate apoptosis-related pathways.
- Anti-inflammatory Properties : The presence of the piperazine ring is often associated with anti-inflammatory effects. Compounds in this category have been noted to inhibit pro-inflammatory cytokines and other mediators.
- Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections.
Pharmacological Studies
Several studies have evaluated the biological activity of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Pyrazole Derivative | Antitumor | Inhibits BRAF(V600E) with IC50 values indicating significant potency. |
| 2 | Isoxazole Derivative | Anti-inflammatory | Reduced levels of TNF-α and nitric oxide in vitro. |
| 3 | Piperazine-based Compound | Antimicrobial | Effective against Staphylococcus aureus with minimal inhibitory concentrations reported. |
Case Studies
- Antitumor Efficacy : In a study published in Journal of Medicinal Chemistry, an oxazole derivative similar to the target compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a dose-dependent reduction in tumor size, with an observed mechanism involving apoptosis induction through caspase activation.
- Anti-inflammatory Mechanism : A recent investigation demonstrated that a related piperazine derivative significantly decreased LPS-induced inflammation in macrophages, highlighting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : A compound structurally akin to the target was tested against various bacterial strains, showing effective bactericidal activity at low concentrations, suggesting its utility as a lead compound for developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
